N-(4-{2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)-4-methoxybenzamide
Description
This compound features a thiazole core linked to a piperazine moiety acylated with furan-2-carbonyl and a 4-methoxybenzamide group.
Properties
IUPAC Name |
N-[4-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O5S/c1-30-17-6-4-15(5-7-17)20(28)24-22-23-16(14-32-22)13-19(27)25-8-10-26(11-9-25)21(29)18-3-2-12-31-18/h2-7,12,14H,8-11,13H2,1H3,(H,23,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOYOAJHEVKKKMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)N3CCN(CC3)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)-4-methoxybenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of furan-2-carbonyl chloride with piperazine to form a furan-piperazine intermediate. This intermediate is then reacted with a thiazole derivative under specific conditions to form the desired compound. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and scalability. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
N-(4-{2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The benzamide moiety can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,5-dione, while reduction of the carbonyl groups can produce alcohol derivatives .
Scientific Research Applications
N-(4-{2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)-4-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-{2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)-4-methoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact molecular pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Structural Analogues with Piperazine-Acylated Moieties
Substituent Variations on the Piperazine Ring
N-{5-[4-({4-[4-chloro-3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide (8b, )
- Key Differences : Substituted with 4-chloro-3-(trifluoromethyl)benzoyl instead of furan-2-carbonyl.
- Properties : Melting point (241–242°C), molecular weight (530 g/mol). The electron-withdrawing Cl and CF₃ groups enhance metabolic stability but reduce solubility compared to the furan heterocycle .
N-[5-(4-{[4-(3,4-difluorobenzoyl)piperazin-1-yl]carbonyl}phenyl)pyridin-2-yl]acetamide (8c, ) Key Differences: 3,4-Difluorobenzoyl substituent. Properties: Higher melting point (263–266°C), molecular weight (464 g/mol).
Thiazole/Amide-Linked Analogues
N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide () Key Differences: 3-Methoxybenzylamino group replaces the piperazine-acetyl moiety. Properties: Molecular weight 371.4 g/mol.
N-(1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV, )
- Key Differences : Benzothiazole core and 4-methylpiperazine.
- Properties : Methylpiperazine enhances solubility but lacks the furan’s aromatic interactions .
Physicochemical and Spectral Data Comparison
*Estimated based on molecular formula. †Approximated from substituent contributions.
Biological Activity
N-(4-{2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)-4-methoxybenzamide is a compound with significant potential in medicinal chemistry, particularly due to its diverse biological activities. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure that includes a thiazole moiety, a piperazine ring, and a methoxybenzamide group. Its molecular formula is , with a molecular weight of approximately 381.43 g/mol. The presence of multiple functional groups contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H23N3O4 |
| Molecular Weight | 381.432 g/mol |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 0 |
| XlogP | 2.0 |
Antitumor Activity
Research indicates that compounds containing thiazole rings exhibit notable antitumor properties. For instance, thiazole derivatives have been shown to inhibit the growth of various cancer cell lines. The compound has demonstrated cytotoxic effects against human cancer cell lines, with IC50 values indicating effective concentrations for inhibiting cell proliferation.
In one study, thiazole-containing compounds displayed IC50 values ranging from 1.61 to 1.98 µg/mL against specific cancer cell lines, suggesting that modifications to the thiazole structure can enhance antitumor activity . The SAR analysis highlighted the importance of electron-donating groups at specific positions on the phenyl ring for increased activity.
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. Thiazole derivatives have shown significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) reported as low as 31.25 µg/mL . Such findings underscore the relevance of the thiazole moiety in developing new antibacterial agents.
Anticonvulsant Activity
Another area of interest is the anticonvulsant activity exhibited by related thiazole compounds. In various studies, modifications to the thiazole structure have resulted in compounds that effectively reduce seizure activity in animal models. For example, certain derivatives have been reported to eliminate tonic extensor phases in seizure models .
Case Studies and Research Findings
- Antitumor Efficacy : A study evaluated a series of thiazole derivatives for their cytotoxic effects on cancer cell lines. Compounds with specific substitutions on the thiazole ring exhibited enhanced activity compared to standard treatments like doxorubicin .
- Antibacterial Screening : In another investigation, a range of thiazole derivatives was synthesized and tested for antibacterial properties against Staphylococcus epidermidis. Results showed that certain compounds surpassed the efficacy of standard antibiotics .
- Molecular Docking Studies : Computational studies involving molecular docking have provided insights into the interactions between these compounds and target proteins involved in cancer and microbial infections. These studies suggest that hydrophobic interactions play a crucial role in the binding affinity of these compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
